molecular formula C16H15NO4S2 B2523376 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034399-64-7

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2523376
CAS No.: 2034399-64-7
M. Wt: 349.42
InChI Key: LREHIATZYGCKID-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a unique combination of furan, thiophene, and benzenesulfonamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as furan-2-carbaldehyde and thiophene-2-carbaldehyde. These intermediates undergo a series of reactions including aldol condensation, reduction, and sulfonamide formation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide
  • N-(2-(thiophen-2-yl)-2-hydroxyethyl)benzenesulfonamide
  • N-(2-(furan-2-yl)-2-hydroxyethyl)thiophenesulfonamide

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential biological activities compared to similar compounds with only one of these heterocyclic rings.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-16(14-8-4-10-21-14,15-9-5-11-22-15)12-17-23(19,20)13-6-2-1-3-7-13/h1-11,17-18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREHIATZYGCKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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